molecular formula C16H10N2O6 B11995060 methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11995060
M. Wt: 326.26 g/mol
InChI Key: ZEZJYJVWJSWPOF-UHFFFAOYSA-N
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Description

Methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with the molecular formula C16H10N2O6. It is characterized by the presence of a nitro group, a dioxoisoindoline moiety, and a benzoate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves the reaction of 4-nitrophthalic anhydride with methyl 4-aminobenzoate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of industrial-grade solvents and catalysts, along with stringent quality control measures, ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating cellular signaling pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Similar structure but with an amino group instead of a nitro group.

    Methyl 4-(4-hydroxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Contains a hydroxy group instead of a nitro group.

    Methyl 4-(4-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate: Contains a methyl group instead of a nitro group.

Uniqueness

Methyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C16H10N2O6

Molecular Weight

326.26 g/mol

IUPAC Name

methyl 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C16H10N2O6/c1-24-16(21)9-5-7-10(8-6-9)17-14(19)11-3-2-4-12(18(22)23)13(11)15(17)20/h2-8H,1H3

InChI Key

ZEZJYJVWJSWPOF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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